2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one
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Overview
Description
2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of thiadiazoloquinazolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate in the presence of a base, followed by cyclization with an appropriate reagent to form the desired thiadiazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Scaling up the reaction may involve the use of continuous flow reactors and other industrial equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2-imino-3-phenylquinazolin-4(1H)-one: Similar structure but lacks the thiadiazole ring.
3-Phenyl-1,2,4-thiadiazole: Contains the thiadiazole ring but lacks the quinazoline structure.
2-Imino-3-phenylquinazolin-4(3H)-one: Similar structure but different position of the imino group.
Uniqueness
2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is unique due to the presence of both the thiadiazole and quinazoline rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
111041-94-2 |
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Molecular Formula |
C15H10N4OS |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-imino-3-phenyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C15H10N4OS/c16-14-18(10-6-2-1-3-7-10)19-13(20)11-8-4-5-9-12(11)17-15(19)21-14/h1-9,16H |
InChI Key |
YZICCQWXPWTJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=N)SC3=NC4=CC=CC=C4C(=O)N32 |
Origin of Product |
United States |
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